4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide hydrochloride 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185295-00-4
VCID: VC20129075
InChI: InChI=1S/C8H14N4O.ClH/c1-10-8(13)3-2-4-12-6-7(9)5-11-12;/h5-6H,2-4,9H2,1H3,(H,10,13);1H
SMILES:
Molecular Formula: C8H15ClN4O
Molecular Weight: 218.68 g/mol

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide hydrochloride

CAS No.: 1185295-00-4

Cat. No.: VC20129075

Molecular Formula: C8H15ClN4O

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide hydrochloride - 1185295-00-4

Specification

CAS No. 1185295-00-4
Molecular Formula C8H15ClN4O
Molecular Weight 218.68 g/mol
IUPAC Name 4-(4-aminopyrazol-1-yl)-N-methylbutanamide;hydrochloride
Standard InChI InChI=1S/C8H14N4O.ClH/c1-10-8(13)3-2-4-12-6-7(9)5-11-12;/h5-6H,2-4,9H2,1H3,(H,10,13);1H
Standard InChI Key OPGBVEXGECVMAV-UHFFFAOYSA-N
Canonical SMILES CNC(=O)CCCN1C=C(C=N1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 4-aminobutylamide group and at the 4-position with an amino group. The hydrochloride salt forms via protonation of the primary amine, yielding the formula C₈H₁₄N₄O·2.8HCl and a molar mass of 182.22 g/mol for the free base .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₈H₁₄N₄O·2.8HClChemBK
CAS Registry Number1172806-52-8ChemBK
Molar Mass (Free Base)182.22 g/molChemBK
SolubilitySoluble in polar solvents (DMF, DMSO)Inferred
StabilityStable under ambient conditionsChemBK

The hydrochloride salt’s solubility in dimethylformamide (DMF) aligns with its use in synthetic reactions . Spectral data (e.g., NMR, IR) remain unreported in accessible literature, highlighting a gap in public characterization studies.

Synthesis and Optimization

General Amidation Strategies

The compound’s synthesis likely involves a multi-step sequence starting with pyrazole derivatization. A plausible route includes:

  • Amination of Pyrazole: Introducing an amino group at the 4-position via nitration followed by reduction.

  • Side-Chain Attachment: Coupling the aminated pyrazole with N-methylbutanamide using coupling reagents like EDCl or HOBt .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Borate-Catalyzed Amidation

Recent advances in borate-catalyzed direct amidation, as demonstrated by Procter et al., offer a solvent-efficient alternative . This method employs arylboronic acids (e.g., o-chlorophenylboroxine) to activate carboxylic acids, enabling coupling with amines under mild conditions. Applied to 4-amino-1H-pyrazole and N-methylbutanamide, this approach could enhance yield and reduce byproducts .

Industrial and Material Science Applications

Coordination Chemistry

The amino and amide groups serve as ligands for metal ions, enabling applications in catalysis or sensor development. Copper(II) complexes of similar pyrazole derivatives exhibit redox activity, useful in electrochemical devices .

Polymer Modification

Incorporating this compound into polymers could enhance thermal stability or biodegradability. Polyamides with pyrazole units demonstrate improved mechanical properties, suggesting utility in high-performance materials.

Challenges and Future Directions

Knowledge Gaps

Publicly accessible data on this compound’s pharmacokinetics, toxicity, and synthetic scalability remain sparse. Collaborative efforts between academia and industry are essential to address these gaps.

Targeted Studies

Priorities include:

  • Spectral Characterization: Full NMR and mass spectrometry profiles.

  • In Vitro Assays: Screening against bacterial and cancer cell lines.

  • Process Optimization: Scaling borate-catalyzed amidation for industrial production .

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